2-Fluoro-3-(3-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylicacid
Description
2-Fluoro-3-(3-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a bicyclo[1.1.1]pentane (BCP)-based compound featuring a rigid, three-dimensional scaffold. The BCP core is a strained hydrocarbon structure with three bridgehead carbons, widely recognized as a bioisostere for phenyl rings or tert-butyl groups in medicinal chemistry due to its ability to enhance solubility, metabolic stability, and passive permeability . Key substitutions include:
- Fluorine at position 2: Introduces electron-withdrawing effects, modulating acidity and intermolecular interactions.
- 3-Methylphenyl at position 3: Provides steric bulk and lipophilicity, influencing target binding and pharmacokinetics.
- Carboxylic acid at position 1: Enables further functionalization (e.g., esterification, amidation) for drug discovery applications .
This compound exemplifies the pharmaceutical industry’s shift toward saturated, three-dimensional scaffolds to escape "flatland" chemistry, aligning with trends favoring higher fraction sp³ (Fsp³) values for improved clinical success .
Properties
Molecular Formula |
C13H13FO2 |
|---|---|
Molecular Weight |
220.24 g/mol |
IUPAC Name |
2-fluoro-3-(3-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
InChI |
InChI=1S/C13H13FO2/c1-8-3-2-4-9(5-8)12-6-13(7-12,10(12)14)11(15)16/h2-5,10H,6-7H2,1H3,(H,15,16) |
InChI Key |
CJHXICDKNDMCCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C23CC(C2)(C3F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Core Bicyclo[1.1.1]pentane Scaffold Construction
The foundational step in synthesizing 2-Fluoro-3-(3-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is the construction of the bicyclo[1.1.1]pentane core. This is typically achieved by photochemical addition of [1.1.1]propellane to suitable reagents:
Photochemical Addition in Flow : A key method involves the photochemical addition of [1.1.1]propellane to diacetyl under 365 nm irradiation in a flow reactor. This method allows large-scale synthesis (up to kilogram scale within one day) of the bicyclo[1.1.1]pentane core without the need for mercury lamps or quartz vessels, enhancing safety and scalability.
Haloform Reaction : Following the formation of a diketone intermediate via photochemical addition, a haloform reaction is conducted in batch mode to convert the diketone into bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, a versatile intermediate for further functionalization.
Functional Group Transformations to Carboxylic Acid
Esterification and Saponification : The carboxylic acid group at position 1 can be introduced or modified by esterification followed by selective saponification. For example, diester intermediates formed after haloform reaction can be selectively hydrolyzed to yield mono-carboxylic acids.
Purification and Crystallization : Final purification typically involves recrystallization from appropriate solvent mixtures (e.g., tert-butyl methyl ether and pentane) to obtain pure 2-fluoro-3-(3-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid as a solid with defined melting point and purity.
Summary Table of Preparation Steps and Conditions
Research Findings and Professional Insights
The flow photochemical approach for constructing the bicyclo[1.1.1]pentane core is a significant advancement, enabling kilogram-scale synthesis with improved safety and efficiency compared to traditional batch photochemistry.
Selective fluorination using silver nitrate and Selectfluor is a reliable method to introduce fluorine atoms into the bicyclo[1.1.1]pentane scaffold, crucial for tuning the compound's biological and physicochemical properties.
The one-step photochemical/radical methods for asymmetric substitution on bicyclo[1.1.1]pentane represent a versatile and efficient strategy, reducing the number of synthetic steps and improving overall yields.
The combination of flow chemistry and batch reactions allows optimization of each step for scale, yield, and purity, demonstrating the importance of integrating modern synthetic technologies in complex molecule preparation.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-(3-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the bicyclo[1.1.1]pentane core.
Substitution: The fluorine atom and other substituents can be replaced with different functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve standard organic solvents and catalysts to facilitate the transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as amines or ethers .
Scientific Research Applications
2-Fluoro-3-(3-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Fluoro-3-(3-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The incorporation of a fluorine atom can significantly alter the electronic properties of the compound, affecting its binding affinity and activity . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
A detailed comparison with structurally analogous BCP derivatives is provided below, focusing on substituent effects, physicochemical properties, and synthetic accessibility.
Table 1: Structural and Physicochemical Comparisons
*Predicted based on fluorine’s electron-withdrawing influence.
Key Observations
Electronic Effects: Fluorine and trifluoromethyl groups enhance acidity (lower pKa) compared to bromine or methyl substituents .
Lipophilicity and Solubility :
- Bromophenyl analogs exhibit higher LogP values (~3.5), reducing aqueous solubility, whereas fluorine-containing derivatives balance lipophilicity and solubility .
- The trifluoroethyl chain (LogP ~2.0–2.5) offers improved solubility over rigid aryl groups but may compromise membrane permeability .
Synthetic Accessibility :
- Fluorination strategies (e.g., radical fluorination) are critical for 2-fluoro-BCP derivatives but require specialized reagents .
- Strain-release amination and multicomponent carboamination enable efficient functionalization of the BCP core, though steric hindrance from 3-methylphenyl may complicate reactions .
Biological Relevance: BCP derivatives with carboxylic acid groups are versatile intermediates for prodrugs or enzyme inhibitors (e.g., LpPLA2 inhibitors), where substituent electronic profiles dictate binding affinity .
Biological Activity
2-Fluoro-3-(3-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a bicyclic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and applications, supported by relevant research findings and data.
Structural Characteristics
The compound features a bicyclo[1.1.1]pentane core, which contributes to its rigidity and stability. The presence of a fluorine atom at the 2-position and a 3-methylphenyl group enhances its chemical properties, potentially influencing its interaction with biological targets.
Synthesis Methods
The synthesis of 2-Fluoro-3-(3-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid can be achieved through several methods, including:
- Radical fluorination : This method introduces the fluorine atom into the bicyclic structure.
- Metal-free homolytic aromatic alkylation : A recent study demonstrated an efficient synthesis of related bicyclo[1.1.1]pentane derivatives, showcasing its potential as a building block in drug discovery .
The biological activity of 2-Fluoro-3-(3-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The fluorine atom may enhance binding affinity, while the rigid bicyclic structure can influence the compound's pharmacodynamics.
Case Studies and Findings
- A study on bicyclo[1.1.1]pentane derivatives indicated their potential as inhibitors of indoleamine-2,3-dioxygenase 1 (IDO1), which plays a crucial role in immune modulation . This suggests that similar compounds may exhibit anti-inflammatory properties.
- Another investigation highlighted the analgesic effects of related bicyclic compounds in vivo, demonstrating their potential in pain management . The results indicated significant analgesic activity compared to traditional analgesics.
Comparative Analysis
Future Directions
The unique properties of 2-Fluoro-3-(3-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid suggest promising avenues for further research:
- Drug Development : Its structural characteristics may lead to the development of novel therapeutics targeting various biological pathways.
- Expanded Applications : Investigating its efficacy in different biological systems could uncover additional therapeutic uses.
Q & A
Q. What are the key challenges in synthesizing 2-fluoro-3-(3-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid, and how can reaction parameters be optimized?
- Methodological Answer : Synthesis typically involves functionalizing the bicyclo[1.1.1]pentane core. Key steps include:
- Core formation : Use photochemical or strain-release strategies to assemble the bicyclic framework .
- Fluorination : Introduce fluorine via electrophilic fluorinating agents (e.g., Selectfluor) under controlled pH to avoid side reactions .
- Carboxylation : Employ CO₂ insertion or oxidation of a methyl group using KMnO₄/H₂SO₄ .
- Optimization : Adjust solvent polarity (e.g., DMF vs. THF) and temperature (0–25°C) to enhance yield (reported 40–65% in analogs) .
Q. How can the stereochemical configuration and regioselectivity of the compound be confirmed?
- Methodological Answer :
- X-ray crystallography : Resolves 3D structure, confirming bridgehead fluorine and carboxyl group positions .
- NMR spectroscopy : -NMR identifies fluorine environment (δ ~ -120 to -150 ppm for bridgehead F), while -NMR distinguishes bicyclic carbons (δ 90–110 ppm) .
- Computational modeling : DFT calculations predict regioselectivity trends, validated against experimental data .
Advanced Research Questions
Q. How do structural modifications (e.g., 3-methylphenyl vs. 4-fluorophenyl substituents) impact biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Compare analogs (e.g., 3-methylphenyl enhances lipophilicity (logP ~2.8) vs. 4-fluorophenyl (logP ~2.5)), impacting membrane permeability .
- Biological assays : Test inhibition of enzymes (e.g., cyclooxygenase) using fluorometric assays. For example, 3-methylphenyl analogs show 20% higher IC₅₀ in COX-2 inhibition than 4-fluorophenyl derivatives .
- Data reconciliation : Address contradictions (e.g., conflicting IC₅₀ values) by standardizing assay conditions (pH, temperature) .
Q. What strategies mitigate low solubility in aqueous media for in vivo studies?
- Methodological Answer :
- Prodrug design : Synthesize methyl esters (e.g., methyl 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate) via esterification, improving solubility by 50% in PBS .
- Nanocarriers : Encapsulate in PEGylated liposomes (size ~100 nm, PDI <0.2) to enhance bioavailability .
- Co-solvents : Use cyclodextrins (e.g., HP-β-CD) at 10% w/v to stabilize the compound in solution .
Q. How can computational models predict metabolic pathways and toxicity?
- Methodological Answer :
- ADMET prediction : Tools like SwissADME simulate hepatic metabolism, identifying potential epoxide intermediates .
- LC-MS/MS analysis : Detect metabolites in microsomal incubations (e.g., human liver microsomes). For analogs, hydroxylation at the bicyclic core is a major pathway .
- Toxicity screening : Use zebrafish models to assess developmental toxicity (LC₅₀ >100 µM considered low risk) .
Key Challenges and Solutions
- Regioselective Fluorination : Competing reactions at bridgehead vs. phenyl positions. Solution: Use directing groups (e.g., boronic esters) to steer fluorination .
- Low Thermal Stability : Degrades above 150°C. Solution: Store at -20°C under argon .
- Contradictory Bioactivity Data : Standardize assay protocols (e.g., cell line, passage number) to reduce variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
